molecular formula C7H6ClF3N2S B14076621 1-(2-Chloro-6-(trifluoromethylthio)phenyl)hydrazine

1-(2-Chloro-6-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14076621
M. Wt: 242.65 g/mol
InChI Key: SAXBKBLLOUDLJD-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6ClF3N2S and a molecular weight of 242.65 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with chloro and trifluoromethylthio groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Chloro-6-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-chloro-6-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired hydrazine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-6-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-6-(trifluoromethylthio)phenyl)hydrazine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes .

Comparison with Similar Compounds

1-(2-Chloro-6-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6ClF3N2S

Molecular Weight

242.65 g/mol

IUPAC Name

[2-chloro-6-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6ClF3N2S/c8-4-2-1-3-5(6(4)13-12)14-7(9,10)11/h1-3,13H,12H2

InChI Key

SAXBKBLLOUDLJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NN)SC(F)(F)F

Origin of Product

United States

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